molecular formula C11H20ClNO4S B11831501 tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate

tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate

Cat. No.: B11831501
M. Wt: 297.80 g/mol
InChI Key: JRXYPGJLHUSTMB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate is a chemical compound that belongs to the class of azepane carboxylates. It is a white crystalline solid that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

The synthesis of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with chlorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products. The final product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding azepane derivative.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can oxidize the compound to form sulfonic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate serves as a building block for synthesizing complex molecules with potential therapeutic properties. Its electrophilic nature allows it to participate in various organic reactions, making it useful for creating novel drug candidates.

Antimicrobial and Anticancer Activities

Research indicates that this compound exhibits bioactive properties , including antimicrobial and anticancer activities. Studies have shown that it can interact with biological targets, potentially inhibiting cellular processes or enzyme functions. The mechanism likely involves:

  • Electrophilic attack on nucleophilic sites on proteins and nucleic acids.
  • Disruption of enzymatic activities crucial for cancer cell survival.

For example, compounds derived from this scaffold have been evaluated for their effectiveness against colon cancer cell lines, showing promising results in inhibiting tumor growth and progression .

Interaction Studies

Studies focusing on the interaction mechanisms of this compound reveal its ability to act as an electrophile, which is essential for understanding its therapeutic potential and toxicity profiles. Preliminary findings suggest that it may interact with various biomolecules, leading to significant biological effects.

Case Study 1: Anticancer Activity

A study evaluated the activity of analogs derived from this compound against colon cancer cell lines with mutations in the Adenomatous Polyposis Coli (APC) gene. The results indicated that certain analogs exhibited selective cytotoxicity towards APC-mutant cells while sparing normal cells, highlighting the compound's potential as a targeted therapy .

CompoundActivitySelectivity
TASIN-1Inhibits growth of APC-mutant cellsHigh
TASIN-2Non-toxic to wild-type APC cellsModerate

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial properties of compounds related to this compound. The findings demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of an azepane ring.

    tert-Butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate: This compound has a chlorosulfonyl group attached to a methyl group instead of directly to the azepane ring.

Biological Activity

Tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a tert-butyl group, a chlorosulfonyl moiety, and an azepane ring, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C11_{11}H20_{20}ClNO4_4S
  • Molecular Weight : Approximately 311.83 g/mol

The presence of the chlorosulfonyl group enhances the electrophilic nature of the compound, allowing it to engage in various chemical reactions with biological molecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism likely involves the compound's ability to interact with nucleophilic sites on bacterial proteins, disrupting essential cellular processes.

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated anticancer properties in preliminary studies. It appears to inhibit cell proliferation and induce apoptosis in cancer cell lines. The proposed mechanism involves the formation of covalent bonds with specific proteins or nucleic acids, leading to altered cellular signaling pathways that promote cell death .

The biological activity of this compound can be attributed to its electrophilic nature. This allows it to react with various biomolecules:

  • Covalent Bonding : The chlorosulfonyl group can form covalent bonds with thiol groups in proteins, leading to functional modifications that inhibit enzymatic activity.
  • Nucleophilic Attack : The compound can undergo nucleophilic attack by cellular nucleophiles, affecting critical cellular functions.

Comparative Analysis with Similar Compounds

A comparison with related compounds provides insight into the unique properties of this compound:

Compound NameStructure TypeUnique Features
Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylatePiperidine derivativeDifferent ring structure; potential for varied reactivity
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylatePiperazine derivativeContains a piperazine ring; may exhibit distinct biological activities

The azepane ring in this compound may confer advantages in selectivity and efficacy compared to these similar compounds .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Effects : A study demonstrated that the compound effectively inhibited Staphylococcus aureus growth at sub-micromolar concentrations, indicating strong antibacterial potential.
  • Anticancer Research : In vitro tests showed that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells.

Q & A

Basic Research Questions

Q. What experimental considerations are critical for the efficient synthesis of tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate to minimize byproducts?

  • Methodology : Utilize a stepwise approach involving (1) Boc protection of the azepane nitrogen to stabilize the amine during subsequent reactions , (2) controlled sulfonylation with chlorosulfonic acid under anhydrous conditions to avoid hydrolysis, and (3) purification via column chromatography (e.g., hexanes/EtOAC with 0.25% triethylamine) to resolve rotameric mixtures . Monitor reaction progress using thin-layer chromatography (TLC) to optimize stoichiometry.

Q. How can researchers confirm the structural integrity of tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate post-synthesis?

  • Methodology : Employ a combination of 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl) and sulfonyl moiety (δ ~3.5–4.0 ppm for azepane protons). X-ray crystallography (using SHELX-97 or WinGX ) provides definitive confirmation of stereochemistry and bond lengths. For example, compare observed C–S bond distances (~1.76 Å) to literature values to validate sulfonylation .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodology : Store under inert gas (N2_2 or Ar) at –20°C in amber vials to prevent hydrolysis of the sulfonyl chloride group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as these may degrade the Boc protecting group or sulfonate moiety .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice of tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate be analyzed to predict packing behavior?

  • Methodology : Perform graph-set analysis (as per Etter’s rules ) on X-ray diffraction data to classify intermolecular interactions (e.g., N–HO\text{N}–\text{H} \cdots \text{O} or C–HO\text{C}–\text{H} \cdots \text{O}). Use software like Mercury or PLATON to calculate hydrogen-bond metrics (distance, angle) and identify dominant motifs (e.g., dimers vs. chains) influencing crystallinity .

Q. What computational strategies are effective for modeling the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?

  • Methodology : Apply density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate transition-state energies for reactions with amines or alcohols. Compare Mulliken charges on the sulfur atom to predict nucleophilic attack sites. Validate models against experimental kinetic data (e.g., pseudo-first-order rate constants) .

Q. How can researchers resolve contradictions in reported crystallographic parameters for derivatives of this compound?

  • Methodology : Re-refine raw diffraction data using SHELXL with updated scattering factors and anisotropic displacement parameters. Cross-validate results against independent datasets (e.g., Cambridge Structural Database entries) and apply Hirshfeld surface analysis to assess intermolecular contact consistency .

Q. What advanced chromatographic techniques optimize the separation of diastereomers or rotamers during synthesis?

  • Methodology : Use chiral stationary phases (e.g., Chiralpak IA) with heptane/isopropanol gradients for enantiomeric resolution. For rotamers (e.g., due to restricted rotation around the sulfonamide bond), employ high-performance liquid chromatography (HPLC) with a C18 column and 0.1% formic acid modifier to enhance peak splitting .

Q. How can reaction kinetics be monitored in real-time to study the decomposition of the chlorosulfonyl group under varying pH conditions?

  • Methodology : Utilize in situ 19F^{19} \text{F}-NMR (if fluorinated analogs are synthesized) or UV-Vis spectroscopy to track sulfonate formation. Fit kinetic data to a second-order rate law and calculate activation energy (EaE_a) via Arrhenius plots. Control temperature (±0.1°C) using a jacketed reactor .

Q. Methodological Notes

  • Spectral Anomalies : If 1H^1 \text{H}-NMR reveals unexpected splitting (e.g., for azepane protons), consider dynamic effects from chair-boat ring transitions. Variable-temperature NMR (VT-NMR) between –40°C and 25°C can freeze conformational exchange and simplify assignments .
  • Safety Protocols : While not a focus, ensure all reactions involving chlorosulfonic acid are conducted in a fume hood with appropriate PPE (nitrile gloves, face shield) due to its corrosive and lachrymatory properties .

Properties

Molecular Formula

C11H20ClNO4S

Molecular Weight

297.80 g/mol

IUPAC Name

tert-butyl 4-chlorosulfonylazepane-1-carboxylate

InChI

InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-7-4-5-9(6-8-13)18(12,15)16/h9H,4-8H2,1-3H3

InChI Key

JRXYPGJLHUSTMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)S(=O)(=O)Cl

Origin of Product

United States

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